O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate
Description
4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated aniline group, a carbonyl group, and a tetrahydropyridinecarbothioate moiety.
Properties
Molecular Formula |
C19H19BrN2O2S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
O-[4-[(4-bromophenyl)carbamoyl]phenyl] piperidine-1-carbothioate |
InChI |
InChI=1S/C19H19BrN2O2S/c20-15-6-8-16(9-7-15)21-18(23)14-4-10-17(11-5-14)24-19(25)22-12-2-1-3-13-22/h4-11H,1-3,12-13H2,(H,21,23) |
InChI Key |
CKTLKYSPQWUZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with a carbonyl-containing compound to form the intermediate 4-[(4-bromoanilino)carbonyl]phenylboronic acid . This intermediate is then subjected to further reactions to introduce the tetrahydropyridinecarbothioate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the aniline group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated aniline derivatives and tetrahydropyridinecarbothioate-containing molecules. Examples include:
- 4-[(4-BROMOANILINO)CARBONYL]PHENYLBORONIC ACID
- 4-{(E)-[2-(2-{2-[(4-BROMOANILINO)CARBONYL]ANILINO}-2-OXOACETYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE
Uniqueness
4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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